molecular formula C17H16N4O B6454593 2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549005-45-8

2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454593
CAS No.: 2549005-45-8
M. Wt: 292.33 g/mol
InChI Key: WLLIIUJMZOJFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings (Fig. 1). The compound is substituted at the 2-position with a cyclopropyl group and at the 6-position with a 3-methylphenyl carboxamide moiety. The imidazo[1,2-b]pyridazine core is synthetically accessible via transition-metal-catalyzed cross-coupling reactions, as described for related derivatives .

Properties

IUPAC Name

2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-11-3-2-4-13(9-11)18-17(22)14-7-8-16-19-15(12-5-6-12)10-21(16)20-14/h2-4,7-10,12H,5-6H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLIIUJMZOJFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-3-methylphenylamine with a suitable pyridazine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of raw materials are also important considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives

Scientific Research Applications

2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison of Core Structures and Isomers

Imidazo[1,2-b]pyridazine derivatives are more extensively studied than their isomers, such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, due to their synthetic accessibility and pharmacological versatility . For example:

  • Imidazo[1,2-b]pyridazine derivatives (e.g., the target compound) are synthesized via copper- or palladium-catalyzed reactions, enabling diverse functionalization .
Table 1: Key Structural Differences Among Imidazopyridazine Isomers
Isomer Nitrogen Atom Position Synthetic Accessibility Pharmacological Exploration
Imidazo[1,2-b]pyridazine Shared N between rings High (metal-catalyzed) Extensive (e.g., kinase inhibitors)
Imidazo[4,5-c]pyridazine Separate N in each ring Moderate Limited
Imidazo[4,5-d]pyridazine Separate N in each ring Low Minimal

Substituent-Based Comparison

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on substituents. Below are key analogs from the literature:

VEGFR2 Kinase Inhibitors
  • N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b): Structure: 6-phenoxy group with trifluoromethylbenzamide. Activity: IC50 = 7.1 nM (VEGFR2), 15 nM (PDGFRβ) .
Haspin Inhibitors
  • Tricyclic imidazo[1,2-b]pyridazine derivatives: Structure: Tricyclic modifications at the 6-position. Comparison: The target compound’s monocyclic carboxamide lacks the tricyclic complexity, which may limit its potency against Haspin but simplify synthesis.
Antiparasitic Agents
  • Imidazo[1,2-b]pyridazine antiparasitics :
    • Structure : Varied 6-position substituents (e.g., aryl, heteroaryl).
    • Activity : Broad-spectrum efficacy against parasites .
    • Comparison : The cyclopropyl group in the target compound may confer metabolic stability, a feature critical for in vivo antiparasitic activity.
Comparison with Analogs:
  • 6b : Synthesized via sequential Ullmann coupling and amidation .
  • (R)-IPMICF16 : Utilizes chiral pyrrolidinyl intermediates and fluorinated aryl groups .

Pharmacological and Mechanistic Considerations

While the target compound’s exact mechanism remains undefined, related imidazo[1,2-b]pyridazines exhibit diverse modes of action:

  • Kinase inhibition : VEGFR2 and PDGFRβ inhibition via hinge-binding interactions .
  • Antimycobacterial activity : Imidazo[1,2-b]tetrazines (structurally distinct) disrupt iron metabolism via siderophore interference .
  • Efflux pump evasion : Substitutions (e.g., cyclopropyl) may reduce susceptibility to resistance mechanisms like mmpL5 overexpression .

Biological Activity

2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-b]pyridazine class, known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4OC_{15}H_{16}N_{4}O. Its structure includes a cyclopropyl group and a 3-methylphenyl substituent attached to the imidazo[1,2-b]pyridazine core, which contributes to its unique biological activity.

Research indicates that compounds within the imidazo[1,2-b]pyridazine class can act as inhibitors of various kinases involved in critical cellular processes. Specifically, this compound has been studied for its inhibitory effects on Adaptor Associated Kinase 1 (AAK1) . AAK1 plays a significant role in endocytosis and synaptic vesicle recycling, suggesting that this compound may modulate signaling pathways related to cell growth and survival .

Anticancer Properties

The inhibition of AAK1 by this compound positions it as a potential candidate for cancer therapy. Inhibitors targeting AAK1 have shown promise in disrupting cancer cell proliferation and survival pathways. Preliminary studies indicate that this compound may exhibit anticancer properties similar to other imidazo[1,2-b]pyridazine derivatives .

Neuroprotective Effects

Given its mechanism of action involving synaptic vesicle recycling, there is potential for this compound to be explored for neuroprotective applications. Compounds that modulate synaptic function may provide therapeutic benefits in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit AAK1 activity with an IC50 in the micromolar range. This suggests a promising lead for further development as an anticancer agent .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2-Cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamideStructureAAK1 inhibitor; anticancer properties
N-(4-Methylphenyl)-6-(cyclopropyl)imidazo[1,2-b]pyridazine-3-carboxamideStructurePotentially different activity profile due to carboxamide positioning
3-Methyl-5-cyclopropyl-imidazo[1,2-b]pyridazineStructureLacks phenyl substitution; different activity profile

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropyl-N-(3-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves a multi-step process:

  • Core construction : Formation of the imidazo[1,2-b]pyridazine core via cyclocondensation of 3-aminopyridazine derivatives with halogenated ketones (e.g., 1,3-dichloroacetone) under reflux in solvents like 1,2-dimethoxyethane .
  • Functionalization : Introduction of the cyclopropyl group via nucleophilic substitution or palladium-catalyzed coupling reactions. The 3-methylphenyl carboxamide moiety is added through a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the activated carboxylate intermediate and 3-methylaniline .
  • Purification : Chromatographic techniques (e.g., silica gel column) and recrystallization are critical for isolating high-purity product.

Q. How is the compound characterized to confirm structural integrity?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and cyclopropane ring integrity .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the cyclopropyl group and carboxamide linkage .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological assays (e.g., kinase inhibition vs. cytotoxicity)?

Contradictions may arise from off-target effects or assay-specific conditions. Mitigation approaches include:

  • Orthogonal assays : Pair enzymatic kinase inhibition assays (e.g., ADP-Glo™) with cell-based viability tests (e.g., MTT) to distinguish target-specific activity from nonspecific cytotoxicity .
  • Structural biology : Co-crystallization with kinases (e.g., VEGFR2) to identify binding modes and validate competitive inhibition mechanisms .
  • Proteomic profiling : Use kinome-wide screening (e.g., KINOMEscan) to assess selectivity and rule out promiscuous binding .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies focus on:

  • Substituent variation : Systematic modification of the cyclopropyl (e.g., replacing with cyclobutyl) or 3-methylphenyl group (e.g., fluorophenyl derivatives) to enhance target affinity .
  • Scaffold hopping : Replace the imidazo[1,2-b]pyridazine core with triazolo[4,3-b]pyridazine to improve metabolic stability .
  • Computational modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding energies and guide synthetic prioritization .

Q. What methodologies are used to investigate the compound’s pharmacokinetic (PK) properties in preclinical models?

Key PK assays include:

  • In vitro metabolic stability : Liver microsome assays (human/rodent) to assess CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free drug fraction .
  • In vivo PK profiling : Administer via intravenous/oral routes in rodents, followed by LC-MS/MS quantification of plasma and tissue concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.